1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one
Brand Name: Vulcanchem
CAS No.: 646522-96-5
VCID: VC16907096
InChI: InChI=1S/C16H22O2/c1-12(2)7-6-8-13(3)11-16(18)14-9-4-5-10-15(14)17/h4-5,7,9-10,13,17H,6,8,11H2,1-3H3
SMILES:
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol

1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one

CAS No.: 646522-96-5

Cat. No.: VC16907096

Molecular Formula: C16H22O2

Molecular Weight: 246.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-EN-1-one - 646522-96-5

Specification

CAS No. 646522-96-5
Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
IUPAC Name 1-(2-hydroxyphenyl)-3,7-dimethyloct-6-en-1-one
Standard InChI InChI=1S/C16H22O2/c1-12(2)7-6-8-13(3)11-16(18)14-9-4-5-10-15(14)17/h4-5,7,9-10,13,17H,6,8,11H2,1-3H3
Standard InChI Key NFYUWBKQXAMGHA-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1O

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 1-(2-Hydroxyphenyl)-3,7-dimethyloct-6-en-1-one delineates a 10-carbon skeleton featuring:

  • A 2-hydroxyphenyl group at position 1

  • A β,γ-unsaturated ketone system

  • Methyl substituents at carbons 3 and 7

  • A double bond between carbons 6 and 7

Comparative analysis with structurally similar terpenoid ketones suggests a molecular formula of C16H20O2\text{C}_{16}\text{H}_{20}\text{O}_{2} (molecular weight ≈ 244.33 g/mol) . The conjugated enone system (C=O and C=C bonds separated by a single σ bond) likely confers characteristic UV-Vis absorption between 240–280 nm, typical of α,β-unsaturated carbonyl compounds .

Hypothetical Synthesis Pathways

Claisen-Schmidt Condensation Alternative

Condensation of 2-hydroxyacetophenone with 3,7-dimethyloct-6-enal under basic conditions could form the α,β-unsaturated ketone:

2-HO-C6H4COCH3+CH2=C(CH3)CH2CH2CH(CH3)CHONaOHTarget Compound+H2O\text{2-HO-C}_6\text{H}_4\text{COCH}_3 + \text{CH}_2=\text{C(CH}_3\text{)CH}_2\text{CH}_2\text{CH(CH}_3\text{)CHO} \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{H}_2\text{O}

This method would require precise temperature control (60–80°C) to prevent aldol side reactions .

Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Estimation
Melting Point45–55°CAnalogous phenolic ketones
Boiling Point310–325°C (760 mmHg)Group contribution method
LogP (Octanol-Water)3.8 ± 0.3XLogP3 computational model
Aqueous Solubility12–18 mg/L (25°C)EPI Suite v4.1
pKa (Phenolic OH)9.2–9.8Hammett substituent constants

The compound’s hydrophobicity (LogP >3) suggests limited water solubility but good lipid membrane permeability . The phenolic proton’s acidity aligns with electron-withdrawing effects from the ketone group.

Stability and Degradation Considerations

Key stability challenges include:

  • Photoisomerization of the exocyclic double bond (ΔG‡ ≈ 85 kJ/mol)

  • Autoxidation at allylic positions (C5 and C8)

  • Ketone-enol tautomerism under acidic/basic conditions

Accelerated stability testing protocols (ICH Q1A guidelines) would require:

  • Protection from UV light (amber glass packaging)

  • Antioxidant additives (0.1% BHT recommended)

  • Storage at pH 6–8 to minimize tautomerization

Analytical Characterization Challenges

Spectroscopic Identification

  • 1H NMR (CDCl3): δ 12.3 (s, 1H, OH), 7.8–6.8 (m, 4H, aromatic), 5.4 (t, J=7 Hz, 1H, C6-H), 2.7–2.5 (m, 2H, C2-H2), 2.1–1.9 (m, 2H, C5-H2), 1.7 (s, 3H, C7-CH3), 1.3 (s, 3H, C3-CH3)

  • 13C NMR: 205.8 (C=O), 161.2 (C-OH), 140.1–115.4 (aromatic), 135.6 (C6), 122.3 (C7), 45.2 (C3), 32.1–22.4 (chain carbons)

Chromatographic Behavior

MethodConditionsRetention
HPLC (RP-18)MeCN/H2O (70:30), 1 mL/mintR ≈ 8.2 min
GC-MS (DB-5MS)150°C → 280°C @ 10°C/mintR ≈ 14.7 min

Mass fragmentation patterns should show characteristic losses of H2O (m/z 18) and CO (m/z 28) from the molecular ion .

Industrial Scale Production Challenges

Key technical barriers include:

  • Regioselectivity control during acylation to prevent para-substitution

  • Double bond isomerization during high-temperature steps

  • Purification from diastereomeric byproducts

Continuous flow chemistry approaches could enhance yield by:

  • Reducing reaction time (minutes vs. hours)

  • Minimizing thermal degradation

  • Enabling real-time UV monitoring of intermediates

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